exo-Tetrahydrodicyclopentadiene
Overview
Description
Exo-Tetrahydrodicyclopentadiene: (exo-THDCPD), also known by its IUPAC name exo-tricyclo[5.2.1.02,6]decane , is a hydrocarbon compound characterized by its low toxicity, low freezing point (-79°C), low viscosity, and high volumetric energy content . It is a significant component of high-energy-density fuels, such as Jet Propellant-10 (JP-10), which is commonly used in small missiles .
Mechanism of Action
- The primary targets of exo-Tetrahydrodicyclopentadiene (exo-TCD) are not well-documented in the literature. However, it is commonly used as a hydrocarbon fuel component, especially in Jet Propellant-10 (JP-10) for applications like detonation engines, missiles, and supersonic combustion .
- Exo-TCD undergoes high-temperature oxidation, which involves radical species. Detailed chemical kinetic modeling has explored the role of biradical species in the initial decomposition steps of JP-10 .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Exo-Trimethylenenorbornane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of exo-Trimethylenenorbornane to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
Exo-Trimethylenenorbornane has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, exo-Trimethylenenorbornane can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and function . Additionally, it has been found to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects highlight the compound’s potential as a modulator of cellular functions and its relevance in biomedical research.
Molecular Mechanism
The molecular mechanism of exo-Trimethylenenorbornane involves its interaction with various biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their conformation and activity. For instance, exo-Trimethylenenorbornane can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of exo-Trimethylenenorbornane can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, exo-Trimethylenenorbornane may undergo metabolic degradation, leading to the formation of metabolites with different biological activities . Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity. These temporal effects are important considerations for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of exo-Trimethylenenorbornane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of exo-Trimethylenenorbornane in therapeutic applications.
Metabolic Pathways
Exo-Trimethylenenorbornane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic profile of cells. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying metabolism and developing metabolic therapies.
Transport and Distribution
Within cells and tissues, exo-Trimethylenenorbornane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . For example, exo-Trimethylenenorbornane may bind to lipid transport proteins, enabling its distribution within lipid-rich environments such as cell membranes. Understanding the transport and distribution mechanisms of exo-Trimethylenenorbornane is essential for elucidating its cellular functions and therapeutic potential.
Subcellular Localization
Exo-Trimethylenenorbornane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications For instance, exo-Trimethylenenorbornane may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Exo-Tetrahydrodicyclopentadiene is typically synthesized from dicyclopentadiene (DCPD) through a two-step process. In the first step, DCPD is hydrogenated to form endo-tetrahydrodicyclopentadiene (endo-THDCPD) in either a batch or continuous-flow reactor . The second step involves the isomerization of endo-THDCPD to exo-THDCPD using acid catalysts such as zeolites or heteropoly acids .
Industrial Production Methods: Recent advancements have led to the development of a one-step process for converting DCPD to exo-THDCPD using a high-performance bifunctional catalyst in a continuously-flow fixed-bed reactor . This method involves impregnating supports like γ-Al2O3 and β zeolite with nickel nitride and carrying out the reaction under conditions of 120-180°C and 0.5-4 MPa .
Chemical Reactions Analysis
Types of Reactions: Exo-Tetrahydrodicyclopentadiene undergoes various chemical reactions, including oxidation, reduction, and isomerization .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents at high temperatures.
Reduction: Hydrogenation reactions using hydrogen gas and metal catalysts.
Isomerization: Catalyzed by acids such as aluminum chloride or zeolites.
Major Products: The major products formed from these reactions include various hydrocarbons and radicals, such as C1 to C7 radicals and highly unsaturated hydrocarbons .
Scientific Research Applications
Exo-Tetrahydrodicyclopentadiene has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Exo-Tetrahydrodicyclopentadiene is unique due to its high energy density, low freezing point, and high thermal stability. Similar compounds include:
Endo-Tetrahydrodicyclopentadiene: Has a higher freezing point and is less suitable as a high-density liquid fuel.
Tricyclopentadiene: Another high-energy-density fuel with similar properties but different synthesis routes.
Properties
IUPAC Name |
(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9+,10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXSORODABQKT-FIRGSJFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029244 | |
Record name | Octahydro-exo-4,7-methano-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4S,7R,7aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2825-82-3 | |
Record name | exo-Tetrahydrodicyclopentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2825-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-exo-4,7-methano-1H-indene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4S,7R,7aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octahydro-exo-4,7-methano-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aα,4β,7β,7aα)-octahydro-4,7-methano-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLENENORBORNANE, EXO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z2JUO569N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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